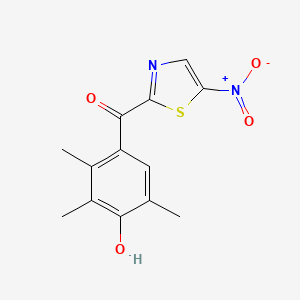
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound characterized by the presence of both phenyl and thiazolyl groups This compound is notable for its unique structural features, which include a hydroxy group, multiple methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2,3,5-trimethylbenzaldehyde with 5-nitro-2-aminothiazole under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process might involve recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Unique due to the specific arrangement of functional groups.
(4-Hydroxyphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(4-Hydroxy-2,3,5-trimethylphenyl)(1,3-thiazol-2-yl)methanone: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both hydroxy and nitro groups, along with multiple methyl groups, makes this compound unique in terms of its chemical reactivity and potential applications. These functional groups provide a versatile platform for further chemical modifications and exploration of its biological activities.
Properties
CAS No. |
52872-58-9 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
(4-hydroxy-2,3,5-trimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c1-6-4-9(7(2)8(3)11(6)16)12(17)13-14-5-10(20-13)15(18)19/h4-5,16H,1-3H3 |
InChI Key |
VKTPEVPFLAVBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


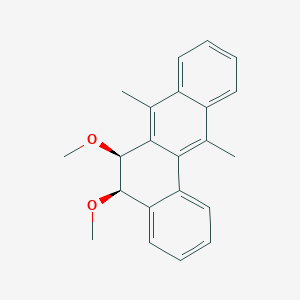

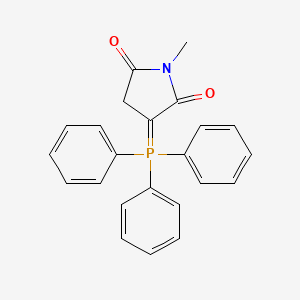
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
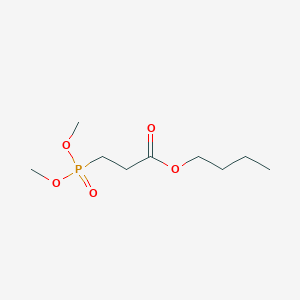


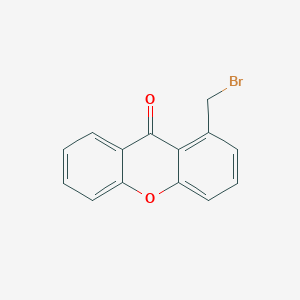

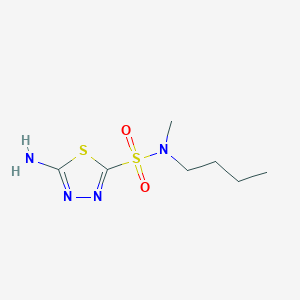
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
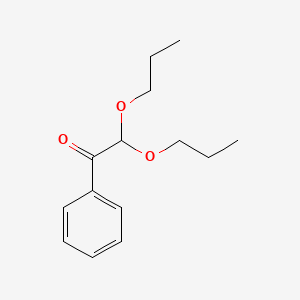
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
